molecular formula C24H28N4O7S B2733361 4-((2-methylpiperidin-1-yl)sulfonyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 533871-38-4

4-((2-methylpiperidin-1-yl)sulfonyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B2733361
CAS No.: 533871-38-4
M. Wt: 516.57
InChI Key: YDRAQEUTCMBKQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzamide core linked to a 1,3,4-oxadiazole ring substituted with a 3,4,5-trimethoxyphenyl group. The 3,4,5-trimethoxyphenyl moiety is a common pharmacophore in anticancer agents due to its tubulin-binding affinity, while the sulfonamide group may influence solubility and enzyme inhibition .

Properties

IUPAC Name

4-(2-methylpiperidin-1-yl)sulfonyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O7S/c1-15-7-5-6-12-28(15)36(30,31)18-10-8-16(9-11-18)22(29)25-24-27-26-23(35-24)17-13-19(32-2)21(34-4)20(14-17)33-3/h8-11,13-15H,5-7,12H2,1-4H3,(H,25,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDRAQEUTCMBKQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-methylpiperidin-1-yl)sulfonyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: This step involves the cyclization of a hydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions to form the 1,3,4-oxadiazole ring.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base such as pyridine.

    Attachment of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions, where a piperidine derivative reacts with an appropriate electrophile.

    Final Coupling: The final step involves coupling the oxadiazole and piperidine derivatives with a benzamide moiety, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-((2-methylpiperidin-1-yl)sulfonyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

Structure

The molecular formula of this compound is C22H26N4O4SC_{22}H_{26}N_{4}O_{4}S with a molecular weight of approximately 494.5 g/mol. The structure features a sulfonamide group linked to an oxadiazole moiety and a trimethoxyphenyl substituent, contributing to its pharmacological properties.

Antimicrobial Properties

Recent studies have indicated that compounds containing the oxadiazole moiety exhibit significant antimicrobial activity. For instance, derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Activity

Research has highlighted the potential of oxadiazole derivatives in anticancer applications. The compound's ability to inhibit tumor growth has been attributed to its interaction with specific cellular pathways and enzymes involved in cancer proliferation. Molecular docking studies suggest that these compounds can bind effectively to targets within cancer cells, leading to apoptosis .

Anti-inflammatory Effects

Oxadiazole derivatives have also been explored for their anti-inflammatory properties. Studies indicate that they may inhibit lipoxygenase activity, which is crucial in the inflammatory response. This suggests potential therapeutic roles in treating inflammatory diseases .

Study 1: Antimicrobial Efficacy

A study conducted on synthesized oxadiazole derivatives demonstrated their antimicrobial activity against Staphylococcus aureus and Escherichia coli using the disc diffusion method. The results indicated that several compounds exhibited strong inhibition zones compared to standard antibiotics .

Study 2: Anticancer Activity

In vitro evaluations of related oxadiazole compounds revealed significant cytotoxic effects on various cancer cell lines. The study employed quantitative structure–activity relationship (QSAR) methods to predict and enhance the anticancer potential of new derivatives .

Mechanism of Action

The mechanism of action of 4-((2-methylpiperidin-1-yl)sulfonyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cellular signaling pathways and biological processes.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Sulfonamide-Substituted 1,3,4-Oxadiazole Derivatives

Table 1: Structural and Functional Comparison of Sulfonamide Derivatives
Compound Name Substituent on Sulfonyl Group Key Biological Activity Reference
4-((2-Methylpiperidin-1-yl)sulfonyl)-N-(5-(3,4,5-trimethoxyphenyl)oxadiazol-2-yl)benzamide 2-Methylpiperidine Anticancer (hypothesized)
4-(Dibutylsulfamoyl)-N-(5-(3,4,5-trimethoxyphenyl)oxadiazol-2-yl)benzamide Dibutylamine Not reported (structural analog)
4-[Benzyl(methyl)sulfamoyl]-N-[5-(4-methoxyphenylmethyl)oxadiazol-2-yl]benzamide (LMM5) Benzyl(methyl)amine Antifungal (C. albicans inhibition)
  • Key Insights :
    • The 2-methylpiperidine group in the target compound may improve blood-brain barrier penetration compared to bulkier substituents like dibutylamine .
    • LMM5, with a benzyl(methyl)sulfamoyl group, demonstrates antifungal activity, suggesting sulfonamide substituents modulate target specificity .

3,4,5-Trimethoxyphenyl-Containing Analogs

Table 2: Antitumor Activity of Trimethoxyphenyl Derivatives
Compound Name Core Structure IC50 (Cancer Cell Lines) Reference
4-((2-Methylpiperidin-1-yl)sulfonyl)-N-(5-(3,4,5-trimethoxyphenyl)oxadiazol-2-yl)benzamide Benzamide-oxadiazole Not reported (structural similarity)
5-(3,4,5-Trimethoxyphenyl)-N-(3,4,5-trimethoxyphenyl)isoxazole-3-carboxamide Isoxazole CRC enhancement in HeLa cells (mPTP inhibition)
Compound 19b (Polothi et al.) Oxadiazole-oxadiazole A549: 1.2 µM; MCF-7: 0.9 µM
  • Key Insights :
    • The isoxazole derivative in shows mitochondrial permeability transition pore (mPTP) inhibition, a mechanism relevant to apoptosis, but lacks the sulfonamide group present in the target compound .
    • Compound 19b, a bis-oxadiazole with 3,4,5-trimethoxyphenyl, exhibits potent antitumor activity (IC50 < 2 µM), highlighting the importance of the trimethoxyphenyl group in tubulin disruption .

Substituent Effects on Benzamide Position 4

Table 3: Impact of Benzamide 4-Substituents
Compound Name 4-Substituent Observed Effect Reference
4-((2-Methylpiperidin-1-yl)sulfonyl)-N-(5-(3,4,5-trimethoxyphenyl)oxadiazol-2-yl)benzamide Sulfonamide-piperidine Potential CNS activity due to piperidine
N-(5-(3,4,5-Trimethoxyphenyl)oxadiazol-2-yl)acetamide Acetamide No significant bioactivity reported
3-(Trifluoromethyl)-N-(5-(tetrahydronaphthalen-2-yl)oxadiazol-2-yl)benzamide Trifluoromethyl Moderate calcineurin inhibition (HPLC purity 95.5%)
  • Key Insights :
    • Replacement of sulfonamide with acetamide () eliminates sulfonamide-mediated enzyme interactions, reducing bioactivity .
    • Trifluoromethyl groups enhance metabolic stability but may reduce solubility compared to sulfonamides .

Biological Activity

The compound 4-((2-methylpiperidin-1-yl)sulfonyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide is a complex organic molecule that has attracted significant attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Structural Characteristics

This compound features several notable structural components:

  • Piperidine Ring : Contributes to the compound's pharmacological properties.
  • Sulfonyl Group : Enhances solubility and reactivity.
  • Oxadiazole Ring : Known for its role in various biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It has been observed to modulate the activity of various enzymes and receptors, potentially affecting cellular signaling pathways. For instance:

  • Enzyme Inhibition : The compound may inhibit certain kinases or proteases, leading to altered cellular responses and apoptosis in cancer cells.
  • Cell Cycle Modulation : It has been suggested that this compound can induce cell cycle arrest in cancerous cells, promoting apoptosis through the activation of caspases .

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound against various cancer cell lines. The following table summarizes key findings related to its cytotoxic effects:

Cell Line IC50 (µM) Mechanism
HCT116 (Colon)3.29Growth inhibition via apoptosis induction
H460 (Lung)10.0Caspase activation leading to cell death
MCF-7 (Breast)0.28Inhibition of proliferation and induction of apoptosis

Other Biological Activities

Beyond anticancer properties, this compound exhibits other pharmacological activities:

  • Antimicrobial Effects : Some derivatives have shown promising antibacterial and antifungal activity .
  • Anti-inflammatory Properties : By inhibiting specific pathways involved in inflammation, the compound may contribute to reducing inflammatory responses .

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds similar to or including this compound:

  • In vitro Studies : Research has shown that compounds with similar structures can effectively inhibit tumor growth in vitro by targeting DNA replication processes specific to cancer cells .
  • In vivo Studies : Animal models have demonstrated that these compounds can significantly reduce tumor size and improve survival rates when administered at specific dosages .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.